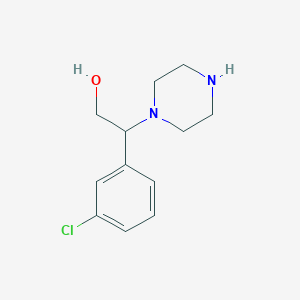

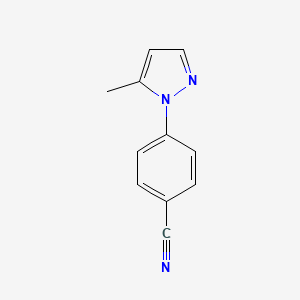

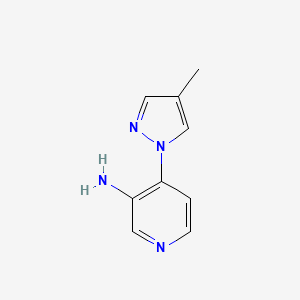

![molecular formula C12H14N2O2 B1427685 Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 284672-84-0](/img/structure/B1427685.png)

Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate

Vue d'ensemble

Description

“Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Molecular Structure Analysis

The molecular weight of “Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate” is 218.26 . The Inchi Code is 1S/C12H14N2O2/c1-8(2)14-7-13-10-5-4-9(6-11(10)14)12(15)16-3/h4-8H,1-3H3 .

Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Physical And Chemical Properties Analysis

“Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate” is a white or colorless solid that is highly soluble in water and other polar solvents .

Applications De Recherche Scientifique

Antibacterial Activity

Imidazole derivatives, including Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate, have been studied for their potential antibacterial properties. The structure of imidazole allows for the synthesis of compounds that can target and inhibit the growth of various bacterial strains. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance .

Antifungal and Antimycobacterial Properties

The antifungal and antimycobacterial activities of imidazole compounds are significant, particularly in treating infections caused by fungi and Mycobacterium tuberculosis. The synthesis of imidazole-based molecules has led to the development of treatments for diseases like tuberculosis, showcasing the therapeutic potential of these compounds .

Anti-inflammatory and Antipyretic Uses

Imidazole derivatives exhibit anti-inflammatory and antipyretic effects, making them useful in the treatment of inflammatory diseases and fever. The mechanism involves the modulation of cytokine production and the inhibition of inflammatory pathways, providing relief from symptoms and improving patient outcomes .

Antitumor and Anticancer Applications

Research has indicated that imidazole derivatives, including Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate, possess antitumor properties. They can be designed to interfere with cancer cell proliferation and induce apoptosis, making them potential candidates for anticancer drugs .

Antiviral and Antioxidant Effects

The antiviral and antioxidant capabilities of imidazole compounds are explored for their potential to treat viral infections and reduce oxidative stress. These properties are beneficial in developing therapies for diseases where viral activity and oxidative damage are prevalent .

Anti-amoebic and Antihelmintic Activities

Imidazole derivatives are also known for their anti-amoebic and antihelmintic activities, which are important in treating parasitic infections. By disrupting the biological processes of amoebae and helminths, these compounds can effectively eliminate the parasites and treat the infection .

Antiulcer Potential

Compounds like Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate have shown promise in treating ulcers. They work by inhibiting the secretion of gastric acids or by protecting the stomach lining, thus offering a therapeutic approach to managing peptic ulcers .

Synthesis of Functional Molecules

The imidazole ring is a key component in synthesizing functional molecules used in various everyday applications. The versatility of the imidazole structure allows for the creation of molecules with specific properties, which can be tailored for a wide range of uses .

Mécanisme D'action

Target of Action

Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate is a compound that belongs to the class of imidazole-containing compounds . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . The specific pathways and downstream effects influenced by Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate remain to be elucidated.

Pharmacokinetics

Imidazole compounds are generally known for their polar nature, which should improve their pharmacokinetic parameters . .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

methyl 1-propan-2-ylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(2)14-7-13-10-6-9(12(15)16-3)4-5-11(10)14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCCMMKHGSOLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743081 | |

| Record name | Methyl 1-(propan-2-yl)-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate | |

CAS RN |

284672-84-0 | |

| Record name | Methyl 1-(propan-2-yl)-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

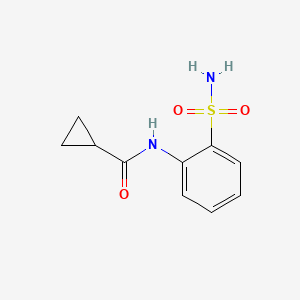

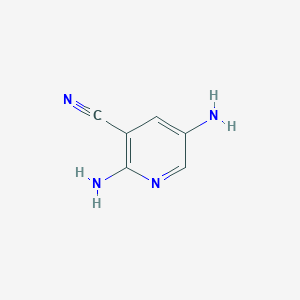

![[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427602.png)

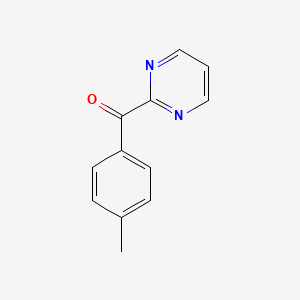

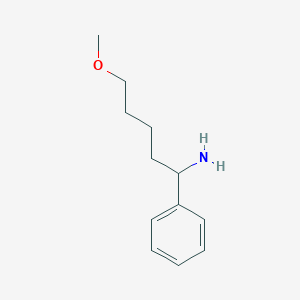

![Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate](/img/structure/B1427607.png)

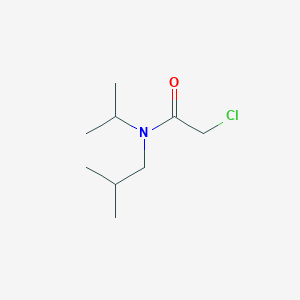

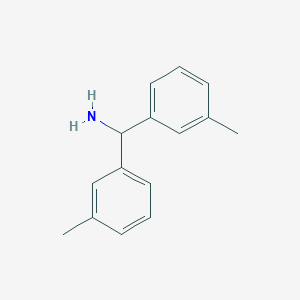

![1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1427610.png)

![2-[(2,2-Difluoroethyl)amino]ethan-1-ol](/img/structure/B1427620.png)

![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)